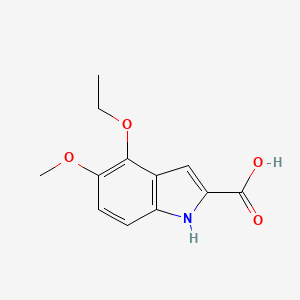

4-ethoxy-5-methoxy-1H-indole-2-carboxylic Acid

描述

属性

IUPAC Name |

4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-3-17-11-7-6-9(12(14)15)13-8(7)4-5-10(11)16-2/h4-6,13H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWASDTPLNNWWDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=C1C=C(N2)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: One common method involves the Larock heteroannulation reaction, where an aniline derivative reacts with an alkyne in the presence of a palladium catalyst to form the indole core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.

化学反应分析

Types of Reactions: 4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic conditions.

Major Products:

Oxidation: Quinonoid derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学研究应用

Scientific Research Applications

The compound has been investigated for multiple therapeutic applications, primarily due to its structural properties that allow it to interact with various biological targets. Below are the key applications identified in recent research:

Anticancer Activity

4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid has shown promise as an anticancer agent. It acts by inhibiting critical pathways involved in cancer cell proliferation. Studies have demonstrated its effectiveness in reducing tumor growth in various cancer models, including leukemia and solid tumors. For instance, a study indicated that compounds derived from this structure inhibited Myeloid Cell Leukemia 1 (Mcl-1), leading to significant tumor growth reduction in xenograft models .

GABA Receptor Modulation

This compound has been identified as a ligand with binding specificity towards the GABA receptor. Its ability to modulate GABAergic activity suggests potential applications in treating neurological disorders such as anxiety and epilepsy .

HIV-1 Integrase Inhibition

Recent investigations have highlighted the role of this compound derivatives as effective inhibitors of HIV-1 integrase. These compounds exhibit significant inhibitory effects on the strand transfer process of the integrase enzyme, making them candidates for further development as antiviral agents .

Inhibition of Glucose Transporters

The compound has been explored as a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor, which is beneficial for managing hyperglycemia in diabetes patients. This mechanism can help improve glycemic control and reduce complications associated with diabetes .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a mouse model of leukemia. The compound was administered at varying doses, demonstrating a dose-dependent reduction in tumor size and improved survival rates among treated mice compared to controls . The study concluded that this compound could serve as a lead structure for developing new anticancer therapies.

Case Study 2: Neuroprotective Effects

Research has also focused on the neuroprotective effects of this compound following ischemic stroke. Administration of this compound post-stroke showed significant preservation of mitochondrial function and reduction in oxidative stress markers, indicating its potential for neuroprotection . This opens avenues for further exploration in neurodegenerative disease treatments.

作用机制

The mechanism of action of 4-ethoxy-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets:

相似化合物的比较

Table 1: Key Structural Features of Related Indole-2-Carboxylic Acid Derivatives

*Molecular weight calculated based on formula.

Key Observations :

Substituent Effects on Solubility :

- The 4-ethoxy and 5-methoxy groups in the target compound likely confer moderate lipophilicity compared to 4-hydroxy-5-methoxy analogs, where the -OH group enhances water solubility via hydrogen bonding .

- Ester derivatives (e.g., 5-ethoxycarbonylindole-2-carboxylic acid ethyl ester) exhibit higher lipophilicity, making them suitable for membrane permeability in drug design .

Acidity and Reactivity :

- The carboxylic acid group at position 2 renders these compounds acidic (pKa ~4–5), with 4-hydroxy analogs (e.g., 4-hydroxy-5-methoxy derivative) being more acidic due to the electron-withdrawing -OH group .

- Methoxy and ethoxy groups are electron-donating, which may stabilize the indole ring against electrophilic substitution reactions .

The 4-ethoxy-5-methoxy substitution pattern in the target compound may optimize interactions with enzymatic pockets, as seen in angiotensin II receptor antagonists (e.g., CV-11974, which features ethoxy and tetrazole groups) .

Key Observations :

- The target compound’s synthesis may involve selective alkoxylation at positions 4 and 5, followed by carboxylation at position 2, as seen in analogous indole derivatives .

- Ethyl ester intermediates (e.g., ethyl 5-methoxyindole-2-carboxylate) are common precursors, enabling facile hydrolysis to carboxylic acids .

生物活性

4-Ethoxy-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of a broader class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole core with ethoxy and methoxy substituents, which significantly influence its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. Research indicates that compounds in this class can inhibit viral replication. For instance, derivatives have shown effectiveness against HIV by inhibiting the strand transfer of HIV-1 integrase, with IC50 values indicating significant potency (e.g., 0.13 μM) .

Anticancer Activity

Indole derivatives are also being explored for their anticancer properties. A study on structurally similar compounds demonstrated that certain modifications could enhance cytotoxicity against cancer cells. For example, compounds with specific substitutions at the indole ring exhibited increased activity in inducing cell death through mechanisms such as methuosis and disruption of microtubule polymerization .

Case Studies

- HIV-1 Integrase Inhibition : A derivative similar to this compound was found to effectively inhibit HIV-1 integrase, suggesting a promising pathway for developing new antiretroviral therapies. The binding analysis revealed that the indole core chelated essential magnesium ions in the integrase's active site .

- Cytotoxic Effects : In vitro studies demonstrated that certain indole derivatives could induce significant cytotoxic effects on glioblastoma cells. The observed effects were linked to alterations in cellular pathways beyond traditional apoptosis, indicating a complex mechanism of action .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。